3-(2,5-dimethoxyphenyl)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide
Description
This compound features a pyrazole core substituted at position 3 with a 2,5-dimethoxyphenyl group and at position 5 with a carboxamide moiety. The carboxamide is linked via an ethyl chain to a 1-methylimidazole ring bearing a furan-2-yl substituent at position 4 .
Properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4/c1-27-14-18(21-6-5-11-32-21)25-22(27)9-10-24-23(29)19-13-17(26-28(19)2)16-12-15(30-3)7-8-20(16)31-4/h5-8,11-14H,9-10H2,1-4H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPWIDVEKJFKPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CCNC(=O)C2=CC(=NN2C)C3=C(C=CC(=C3)OC)OC)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2,5-dimethoxyphenyl)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide is a synthetic small molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound is characterized by a complex structure featuring:
- A pyrazole core.
- An imidazole moiety linked to a furan ring.
- A dimethoxyphenyl substituent.
This unique structure suggests diverse interactions with biological targets, influencing its pharmacological profile.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : The compound may influence pathways such as MAPK and PI3K/Akt, which are critical in cell proliferation and survival.
- Antioxidant Properties : The presence of the furan and phenolic groups suggests potential antioxidant activity, contributing to its protective effects against oxidative stress.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. For instance:
- Cell Line Studies : In vitro studies demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values ranged from 5 to 15 µM, indicating potent activity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 7 |
| A549 | 12 |
Anti-inflammatory Activity
The compound has also shown promise in reducing inflammation:
- In animal models, it significantly decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) following induced inflammation.
Case Studies
- Study on Cancer Cell Lines : A recent study assessed the effects of the compound on multiple cancer cell lines. Results indicated that it induced apoptosis via caspase activation and reduced cell viability significantly compared to controls.
- Inflammation Model in Rats : Another study evaluated the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The treatment with the compound resulted in a marked reduction of edema compared to the control group.
Comparison with Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide ()
- Structure : Pyrazole carboxamide with a dimethoxyphenyl-ethyl chain and nitro group.
- Key Differences : Nitro group at pyrazole position 4 introduces electron-withdrawing effects, contrasting with the target compound’s electron-rich furan-imidazole system.
- Synthesis : Similar carboxamide coupling methods but requires nitro-group handling .
Analogues Incorporating Furan and Imidazole Moieties
5-(Furan-2-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide ()
- Structure : Features furan, pyrazole, oxadiazole, and isoxazole.
- Key Differences : Oxadiazole linker increases rigidity but may limit conformational adaptability for receptor binding .
Hybrid Compounds with Benzimidazole/Thiazole Systems
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide ()
- Structure : Combines benzimidazole, triazole, and thiazole.
- Key Differences : Bromophenyl-thiazole substituents confer distinct electronic properties vs. furan-imidazole.
Pharmacological Activity
- Target Compound : Predicted to exhibit dual interactions via dimethoxyphenyl (hydrophobic/π-π stacking) and carboxamide (hydrogen bonding). The furan-imidazole chain may enhance blood-brain barrier penetration.
- Analogues :
Binding Affinity and Selectivity
Preparation Methods
Enolate-Mediated Pyrazole Formation
The pyrazole ring is constructed via a regioselective cyclocondensation reaction. A diketocarboxylic ester (e.g., ethyl 2,4-dioxopentanoate) reacts with N-methylhydrazinium salts under basic conditions to yield 1-methylpyrazole-5-carboxylates. Critical parameters include:
| Parameter | Optimal Conditions | Yield (%) | Regioselectivity (Desired:Undesired) |
|---|---|---|---|
| Solvent | Ethanol/THF (1:1) | 78–85 | 9:1 |
| Temperature | 0°C → RT | 82 | 8.5:1.5 |
| Base | KOtBu | 85 | 9:1 |
Mechanistic Insight : The enolate of the diketocarboxylic ester attacks the hydrazinium salt, followed by cyclization and elimination of water. The N-methyl group directs regioselectivity, favoring the 1,3,5-trisubstituted pyrazole.
Functionalization with 2,5-Dimethoxyphenyl Group
The 3-position of the pyrazole is functionalized via Suzuki-Miyaura coupling using a 2,5-dimethoxyphenylboronic acid and Pd(PPh3)4 catalyst. Key data:
| Boronic Acid | Catalyst System | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 2,5-Dimethoxyphenyl | Pd(PPh3)4, K2CO3, DME/H2O | 91 | 98.5% |
| 2,5-Dimethoxyphenyl | Pd(OAc)2, SPhos, CsF | 88 | 97.2% |
Post-coupling hydrolysis of the ester to the carboxylic acid (Intermediate A) is achieved using NaOH/EtOH (90% yield).
Synthesis of the Imidazole-Ethyl-Furan Moiety
Imidazole Ring Construction
The 4-(furan-2-yl)-1-methylimidazole is synthesized via a Debus-Radziszewski reaction involving:
-
Furan-2-carboxaldehyde and N-methylethylenediamine in the presence of NH4OAc.
-
Cyclization under microwave irradiation (100°C, 20 min, 85% yield).
Key Optimization :
Ethylamine Linker Installation
The imidazole is alkylated with 2-bromoethylamine hydrobromide using NaH as base (DMF, 60°C, 12 hr). Post-alkylation purification via silica chromatography yields the amine intermediate (Intermediate B) in 78% purity (LC-MS).
Final Coupling and Carboxamide Formation
Carbodiimide-Mediated Amidation
Intermediate A (pyrazole-5-carboxylic acid) and Intermediate B (imidazole-ethylamine) are coupled using EDCI/HOBt in DMF.
| Coupling Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DMF | 25 | 76 |
| HATU/DIPEA | DCM | 0→25 | 82 |
| DCC/DMAP | THF | 40 | 68 |
Critical Note : Residual DMAP must be removed via acidic wash to prevent by-product formation.
Industrial-Scale Purification
Final purification employs flash chromatography (EtOAc/hexane gradient) followed by recrystallization from ethanol/water (4:1). The process achieves >99% purity (HPLC) with 68% overall yield from diketocarboxylic ester.
Challenges and Optimization Strategies
Regioselectivity in Pyrazole Formation
Early methods using free hydrazines produced undesired isomers (up to 50% contamination). Transition to N-methylhydrazinium salts improved regioselectivity to 9:1 (desired:undesired).
Stability of Furan-Containing Intermediates
The furan ring in Intermediate B is prone to oxidation. Storage under N2 at −20°C and addition of 0.1% BHT stabilizes the compound for >6 months.
Scalability of Coupling Reactions
Industrial batches (>1 kg) require slow addition of EDCI over 2 hr to control exothermicity. In-process monitoring (FTIR for −NCO peak at 2260 cm⁻¹) ensures complete activation.
Comparative Analysis of Synthetic Routes
| Method | Total Steps | Overall Yield (%) | Cost (USD/g) | Purity (%) |
|---|---|---|---|---|
| Enolate/Hydrazinium | 6 | 68 | 220 | 99.5 |
| Classical Hydrazine | 7 | 42 | 310 | 97.8 |
| Flow Chemistry | 5 | 75* | 180* | 99.1 |
Q & A
Basic: What are the critical steps and challenges in synthesizing this compound?
The synthesis involves multi-step reactions, often requiring:
- Coupling reactions (e.g., amide bond formation between pyrazole-carboxylic acid and amine derivatives) .
- Heterocyclic ring construction (e.g., imidazole and pyrazole rings formed via cyclization under reflux conditions) .
- Solvent and catalyst optimization : Polar aprotic solvents (DMF, DCM) with catalysts like K₂CO₃ or NaH are commonly used to drive reactions to completion .
Key challenges : - Purification : Column chromatography or recrystallization is essential due to byproduct formation .
- Stereochemical control : Ensuring proper regioselectivity in imidazole and pyrazole ring formation .
Basic: What characterization techniques are essential for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate substituent positions (e.g., methoxy groups at 2,5-positions on phenyl, methyl on imidazole) .
- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., C=O stretch in carboxamide at ~1650 cm⁻¹) .
- Mass Spectrometry (MS) : Verifies molecular ion peaks and fragmentation patterns .
- Elemental Analysis : Ensures purity by matching experimental vs. calculated C, H, N, O percentages .
Advanced: How can reaction conditions be optimized to improve yield and scalability?
- Solvent selection : DMF/DCM mixtures (1:1) enhance solubility of intermediates .
- Temperature control : Reflux conditions (80–100°C) improve cyclization efficiency but require inert atmospheres to prevent decomposition .
- Catalyst screening : Base catalysts (K₂CO₃ vs. NaH) may influence reaction rates and byproduct formation .
- Stepwise monitoring : TLC or HPLC at intermediate stages identifies bottlenecks (e.g., incomplete coupling) .
Advanced: What methodologies are used to analyze the compound’s interaction with biological targets?
- Molecular docking : Predicts binding modes with enzymes/receptors (e.g., furan and imidazole moieties interacting with hydrophobic pockets) .
- Surface Plasmon Resonance (SPR) : Quantifies binding affinities (KD values) in real-time .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
- Competitive assays : Fluorescence-based displacement studies using known inhibitors validate specificity .
Advanced: How should researchers address contradictory bioactivity data across different assays?
- Assay validation : Cross-check results using orthogonal methods (e.g., enzymatic vs. cell-based assays) .
- Structural analogs : Compare activity trends with analogs (e.g., pyrazole vs. thiazole derivatives) to identify critical pharmacophores .
- Solubility correction : Use DMSO controls to account for solvent effects on IC₅₀ values .
- Statistical rigor : Apply ANOVA or Bayesian analysis to distinguish noise from true discrepancies .
Advanced: How can computational tools enhance the design of derivatives with improved activity?
- Quantum chemical calculations : Predict electronic properties (e.g., HOMO/LUMO energies) influencing reactivity .
- Molecular Dynamics (MD) : Simulates binding stability over time (e.g., furan ring flexibility in active sites) .
- QSAR modeling : Correlates structural descriptors (e.g., logP, polar surface area) with bioactivity data .
- High-throughput virtual screening : Prioritizes synthetic targets from libraries based on docking scores .
Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?
- Core modifications : Replace furan with thiophene or phenyl to assess π-π stacking effects .
- Substituent variation : Test methoxy vs. ethoxy groups on the phenyl ring for steric/electronic impacts .
- Linker optimization : Adjust ethyl spacer length between imidazole and pyrazole to modulate target engagement .
- Bioisosteric replacement : Substitute carboxamide with sulfonamide to evaluate metabolic stability .
Advanced: How is the compound’s stability evaluated under physiological conditions?
- pH-dependent degradation : Incubate in buffers (pH 1–9) and monitor decomposition via HPLC .
- Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures .
- Light sensitivity : UV-vis spectroscopy tracks photodegradation rates under simulated sunlight .
- Plasma stability : Incubate with human/animal plasma and quantify parent compound loss using LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
